5-Chloro-2-(trifluoromethoxy)phenylacetonitrile

描述

Molecular Architecture and Bonding Patterns

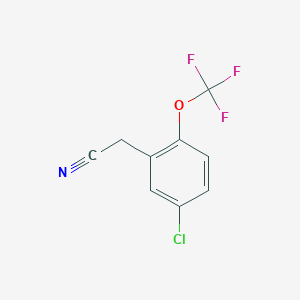

The molecular architecture of this compound is defined by its systematic substitution pattern on the phenylacetonitrile framework. The compound possesses the molecular formula C9H5ClF3NO, with a molecular weight of 219.59 grams per mole, establishing it within the class of medium molecular weight aromatic nitriles. The structural arrangement features a benzene ring substituted at the 5-position with a chlorine atom and at the 2-position with a trifluoromethoxy group, while the acetonitrile functionality is attached directly to the aromatic system.

The bonding patterns within this molecule exhibit characteristics typical of heavily substituted aromatic compounds. The carbon-chlorine bond at the 5-position demonstrates standard aromatic halogen bonding characteristics, with the chlorine atom contributing its electron-withdrawing inductive effect throughout the aromatic system. The trifluoromethoxy group at the 2-position represents a particularly significant structural feature, combining the strong electron-withdrawing properties of the trifluoromethyl group with the electron-donating resonance effect of the oxygen atom. This creates a complex electronic environment that influences the overall reactivity profile of the compound.

The acetonitrile side chain maintains its characteristic linear geometry, with the carbon-nitrogen triple bond exhibiting typical nitrile bond lengths and angles. The attachment of this functional group to the aromatic ring occurs through a methylene bridge, providing flexibility while maintaining electronic communication between the aromatic system and the nitrile functionality. The spatial arrangement of these substituents creates potential for intramolecular interactions that may influence the compound's conformational preferences and overall stability.

Spectroscopic Identification Techniques

Spectroscopic characterization of this compound relies on multiple analytical techniques that collectively provide comprehensive structural confirmation. Nuclear magnetic resonance spectroscopy serves as the primary identification method, with both proton and carbon-13 nuclear magnetic resonance providing essential structural information. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns for the aromatic protons, which appear as distinct signals reflecting the substitution pattern on the benzene ring.

The fluorine-19 nuclear magnetic resonance spectrum provides particularly valuable information for this compound, as the trifluoromethoxy group generates characteristic fluorine signals that serve as diagnostic markers. Similar compounds containing trifluoromethoxy groups have shown distinctive fluorine nuclear magnetic resonance patterns that allow for unambiguous identification. The three fluorine atoms in the trifluoromethoxy group typically appear as a single signal due to their equivalent magnetic environments, providing a clear spectroscopic signature for this functional group.

Infrared spectroscopy contributes additional structural confirmation through identification of characteristic functional group vibrations. The nitrile functionality exhibits a distinctive carbon-nitrogen triple bond stretching frequency, typically appearing in the 2200-2260 wavenumber region. The trifluoromethoxy group contributes multiple characteristic absorptions, including carbon-fluorine stretching vibrations and carbon-oxygen stretching modes that provide additional confirmation of the substitution pattern.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at mass-to-charge ratio 219 confirms the molecular formula, while characteristic fragmentation patterns involving loss of the trifluoromethoxy group or chlorine atom provide additional structural evidence. High-resolution mass spectrometry enables precise molecular formula determination, confirming the exact elemental composition of the compound.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound reveals important information about the solid-state structure and intermolecular interactions. While specific crystallographic data for this exact compound is limited in the available literature, related compounds with similar substitution patterns provide insights into expected structural characteristics. The compound exhibits a melting point range that suggests moderate intermolecular interactions in the solid state.

The conformational analysis of this compound requires consideration of the rotational freedom around the carbon-carbon bond connecting the acetonitrile group to the aromatic ring. The presence of multiple substituents on the aromatic ring creates a complex steric environment that influences the preferred conformations. The trifluoromethoxy group, in particular, represents a bulky substituent that may restrict certain conformational arrangements through steric interactions.

Computational studies of related phenylacetonitrile compounds have demonstrated the influence of aromatic substituents on conformational preferences. The electron-withdrawing nature of both the chlorine and trifluoromethoxy substituents affects the electronic distribution within the aromatic system, which in turn influences the preferred orientation of the acetonitrile side chain. These effects contribute to the overall conformational landscape of the molecule and influence its chemical reactivity patterns.

The crystal packing arrangements of similar compounds suggest that intermolecular interactions, including dipole-dipole interactions and weak hydrogen bonding involving the nitrile nitrogen, may play important roles in determining solid-state properties. The presence of multiple electronegative atoms within the structure creates opportunities for various types of non-covalent interactions that stabilize the crystal lattice.

Comparative Analysis with Halogenated Phenylacetonitrile Analogs

Comparative analysis with related halogenated phenylacetonitrile compounds provides valuable insights into the unique properties of this compound. Examination of 2-Chloro-5-(trifluoromethyl)phenylacetonitrile, which possesses a similar substitution pattern but with trifluoromethyl instead of trifluoromethoxy, reveals important structural differences. This analog compound has a molecular weight of 219.59 grams per mole and exhibits distinct physical properties, including a melting point range of 30-32 degrees Celsius and specific density characteristics.

The comparison with 5-Chloro-2-fluorophenylacetonitrile demonstrates the significant impact of the trifluoromethoxy versus simple fluorine substitution. The fluorinated analog has a substantially lower molecular weight of 169.58 grams per mole, reflecting the reduced size of the fluorine substituent compared to the trifluoromethoxy group. This difference in molecular weight translates to distinct physical and chemical properties, including different reactivity patterns and biological activities.

Table 1: Comparative Physical Properties of Halogenated Phenylacetonitrile Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| This compound | 219.59 | Not specified | Not specified | Not specified |

| 2-Chloro-5-(trifluoromethyl)phenylacetonitrile | 219.59 | 30-32 | 140-142 (12 mmHg) | 1.363 |

| 5-Chloro-2-fluorophenylacetonitrile | 169.58 | Not specified | Not specified | Not specified |

| 4-(Trifluoromethoxy)phenylacetonitrile | 201.15 | 30-33 | 96 (4 mmHg) | 1.28 |

Analysis of 4-(Trifluoromethoxy)phenylacetonitrile provides direct comparison for the influence of chlorine substitution versus trifluoromethoxy positioning. This compound, with molecular weight 201.15 grams per mole, demonstrates lower molecular weight due to the absence of chlorine substitution. The physical properties include a melting point range of 30-33 degrees Celsius and a density of 1.28 grams per cubic centimeter, indicating the influence of the chlorine atom on overall molecular properties.

The electronic effects of different substituent combinations create distinct reactivity profiles among these analogs. The presence of both chlorine and trifluoromethoxy groups in this compound generates a unique electronic environment that combines the inductive effects of chlorine with the complex electronic characteristics of the trifluoromethoxy group. This combination results in enhanced electron-withdrawing effects compared to compounds with single substituents.

Table 2: Electronic and Chemical Properties Comparison

| Compound | Substituent Type | Electronic Effect | Synthetic Applications |

|---|---|---|---|

| This compound | Cl + CF₃O | Strong electron-withdrawing | Research intermediate |

| 2-Chloro-5-(trifluoromethyl)phenylacetonitrile | Cl + CF₃ | Strong electron-withdrawing | Chemical synthesis |

| 5-Chloro-2-fluorophenylacetonitrile | Cl + F | Moderate electron-withdrawing | Pharmaceutical research |

| 4-(Trifluoromethoxy)phenylacetonitrile | CF₃O | Strong electron-withdrawing | Industrial applications |

The synthetic methodologies for preparing these analogs demonstrate common approaches while highlighting the specific challenges associated with introducing trifluoromethoxy groups. The preparation of related compounds typically involves reactions of appropriately substituted benzyl chlorides with sodium cyanide under controlled conditions, as demonstrated in studies of similar phenylacetonitrile derivatives. The trifluoromethoxy substitution requires specialized synthetic approaches that account for the stability and reactivity of this functional group.

Research applications of these compounds span multiple fields, including pharmaceutical development, materials science, and synthetic organic chemistry. The unique electronic properties of this compound make it particularly valuable for applications requiring specific electronic characteristics, while its structural features provide opportunities for further functionalization and derivatization. Studies of related compounds have demonstrated their utility as intermediates in the synthesis of more complex molecular structures and as building blocks for pharmaceutical agents.

属性

IUPAC Name |

2-[5-chloro-2-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKYCZDAPXYENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Trifluoromethylation of Aromatic Precursors

The initial step involves introducing the trifluoromethoxy group onto an aromatic ring, often a phenyl derivative. A common approach utilizes trifluoromethylation reactions with reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) in the presence of radical initiators like tert-butyl peroxide.

- Reagents: p-Aminophenyl acetonitrile or analogous precursors, tert-butyl peroxide, sodium trifluoromethanesulfinate.

- Solvent: Ethyl acetate or acetonitrile.

- Temperature: 15–25°C for radical initiation.

- Duration: 4–6 hours.

- Radical generation from tert-butyl peroxide.

- Trifluoromethyl radical addition to the aromatic ring, yielding a trifluoromethoxy-substituted intermediate.

Data:

| Parameter | Conditions | Yield | Notes |

|---|---|---|---|

| Reagent ratio | Aromatic precursor: CF₃SO₂Na | High | Optimized for maximum substitution efficiency |

| Temperature | 15–25°C | - | Mild conditions favoring selectivity |

Aromatic Chlorination and Selective Substitution

Subsequent chlorination at the aromatic ring, particularly at the para-position relative to the trifluoromethoxy group, is achieved via electrophilic aromatic substitution using chlorinating agents such as phosphorus oxychloride or sulfuryl chloride under controlled conditions.

- Reagents: SOCl₂ or PCl₅.

- Solvent: Chlorinated solvents like chloroform or dichloromethane.

- Temperature: 0–25°C.

- Duration: 2–4 hours.

- Introduction of chlorine at the desired position, forming a chlorinated aromatic intermediate suitable for further functionalization.

Nitrile Formation via Cyanation

The key step involves converting the chlorinated intermediate into the nitrile. This is often performed through nucleophilic substitution with sodium cyanide under elevated temperatures.

- Reagents: Sodium cyanide (NaCN).

- Solvent: Dimethylformamide (DMF) or acetonitrile.

- Temperature: 130°C.

- Duration: 8 hours.

- The chlorinated aromatic compound is reacted with NaCN in DMF.

- The reaction is monitored via HPLC to ensure completion.

- Post-reaction, organic solvents are removed, and the product is purified through distillation or recrystallization.

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Temperature | 130°C | ~90% | Patent CN114573432 |

| Purity | >98% | - | HPLC analysis |

Final Purification and Characterization

The crude nitrile product undergoes vacuum distillation or rectification to isolate 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile with high purity. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.

Summary of Key Preparation Data

| Method Step | Reagents | Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Trifluoromethylation | p-Aminophenyl acetonitrile, tert-butyl peroxide, sodium trifluoromethanesulfinate | 15–25°C, 4–6 hrs | High | Radical-based trifluoromethylation |

| Chlorination | SOCl₂ or PCl₅ | 0–25°C, 2–4 hrs | Moderate | Aromatic chlorination at para-position |

| Cyanation | NaCN | 130°C, 8 hrs | ~90% | Nucleophilic substitution to nitrile |

化学反应分析

Types of Reactions

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines or secondary amines.

Substitution: Various substituted phenylacetonitrile derivatives.

科学研究应用

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is utilized in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

相似化合物的比较

The compound is compared below with key analogs, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Comparisons

*Calculated based on atomic composition.

Key Observations:

- Halogen Position: Chlorine at position 5 (meta to -OCF₃) in the target compound may enhance steric hindrance compared to fluorine in position 4 (para to -OCF₃) in the analog from .

Molecular Weight : The target compound’s molecular weight (235.59 g/mol) is ~16 g/mol higher than its -CF₃ analog due to the oxygen atom in -OCF₃ .

Commercial and Research Relevance

- Applications: While direct data on the target compound’s use is scarce, structurally related nitriles are intermediates in herbicide synthesis (e.g., acifluorfen, a phenoxy benzoic acid derivative ).

- Synthesis Challenges :

- The discontinuation of the target compound may reflect synthetic difficulties in introducing -OCF₃ versus -CF₃ groups.

生物活性

5-Chloro-2-(trifluoromethoxy)phenylacetonitrile is a compound of increasing interest in medicinal and organic chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound has a molecular formula of C10H7ClF3NO and a molecular weight of approximately 219.59 g/mol. The compound features a chloro group and a trifluoromethoxy group attached to a phenyl ring, alongside an acetonitrile functional group. The trifluoromethoxy moiety is known to enhance chemical stability and reactivity, making it a valuable candidate for various biological studies.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors, which can modulate various biochemical pathways. The presence of the trifluoromethoxy group may enhance binding affinity to biological targets, potentially leading to applications in drug development.

The compound's mechanism of action involves:

- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes, impacting metabolic pathways crucial for cell survival and proliferation.

- Receptor Binding : The structural features may allow it to bind effectively to various receptors, influencing signaling pathways associated with disease progression.

Case Studies and Experimental Data

Recent studies have focused on the pharmacological properties of compounds containing similar trifluoromethoxy groups. For example, the inclusion of a trifluoromethyl group in drug design has been shown to enhance potency against certain targets. A review highlighted that drugs with this modification exhibited increased efficacy in inhibiting serotonin uptake by up to six-fold compared to non-fluorinated analogs .

| Compound | Target | Activity |

|---|---|---|

| This compound | Enzymatic inhibition | Modulates metabolic pathways |

| Trifluoromethyl-containing drugs | Various receptors | Enhanced binding affinity |

| FDA-approved drugs with TFM | Multiple targets | Improved pharmacokinetics |

Synthesis and Applications

This compound is synthesized through several key steps involving nucleophilic substitutions or cross-coupling reactions like the Suzuki reaction. Its utility spans multiple fields:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific diseases through enzyme inhibition or receptor modulation.

- Organic Synthesis : The compound acts as a building block for creating more complex organic molecules, facilitating advancements in synthetic methodologies.

Safety Considerations

Handling this compound requires caution due to its potential toxicity. Safety data indicate risks such as skin irritation and eye damage upon contact, necessitating appropriate safety measures during laboratory use .

常见问题

Basic Research Questions

Q. What are the established synthetic methodologies for 5-Chloro-2-(trifluoromethoxy)phenylacetonitrile, and how can reaction efficiency be optimized?

- Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, introducing the trifluoromethoxy group may involve using trifluoromethylating agents (e.g., trifluoromethyl copper complexes) under controlled conditions . Optimization can be achieved through factorial design of experiments (DoE) to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/Cu systems). Statistical analysis of yield data using response surface methodology helps identify optimal conditions .

| Synthetic Route | Yield (%) | Conditions | Key Challenges |

|---|---|---|---|

| Nucleophilic substitution | 45–60 | Pd(OAc)₂, DMF, 100°C | Competing side reactions with chloro group |

| Cross-coupling | 55–70 | CuI, 1,10-phenanthroline, 120°C | Sensitivity to moisture |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- 19F NMR : Critical for confirming the trifluoromethoxy (-OCF₃) group (δ ≈ -55 to -60 ppm) .

- 13C NMR : Identifies nitrile carbon (δ ≈ 115–120 ppm) and aromatic carbons adjacent to electron-withdrawing groups.

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 250.02 for C₉H₄ClF₃NO).

- Note: Chlorine and fluorine atoms may cause splitting patterns in NMR, requiring careful deconvolution .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental approaches to predict and validate reaction pathways?

- Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates for key steps like trifluoromethoxy group installation. Reaction path sampling identifies energetically favorable pathways, while molecular dynamics simulations predict solvent effects . Experimental validation involves isolating intermediates (e.g., via quenching reactions at -78°C) and comparing kinetic data (e.g., Arrhenius plots) with computational barriers .

Q. What strategies resolve contradictions between experimental yields and computational predictions for halogenated acetonitriles?

- Answer :

Multi-parameter sensitivity analysis : Test computational assumptions (e.g., solvent polarity, implicit vs. explicit solvation models) .

In-situ monitoring : Use Raman spectroscopy or GC-MS to detect transient intermediates not accounted for in simulations.

Error analysis : Compare computed activation energies (±2 kcal/mol) with experimental Arrhenius-derived values to refine models .

Q. What mechanistic studies are critical for understanding catalytic behavior in halogenated acetonitrile synthesis?

- Answer :

- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium in reactive positions to probe rate-determining steps.

- Operando spectroscopy : Monitor catalyst oxidation states (e.g., XAS for Pd/Cu systems) during reactions .

- Isotopic labeling : Use 18O-labeled reagents to trace trifluoromethoxy group incorporation pathways .

Data Contradiction Analysis

- Case Study : Discrepancies in trifluoromethoxy group stability under acidic vs. basic conditions.

- Hypothesis : Computational models suggest base-induced degradation via SN2 mechanisms, but experimental TGA data shows stability up to 150°C.

- Resolution : Redesign experiments using pH-controlled reactors (e.g., buffered solutions at pH 5–9) to isolate degradation pathways. Correlate with Fukui function analysis to identify nucleophilic attack sites .

Methodological Recommendations

- Reactor Design : Use microfluidic reactors for high-throughput screening of hazardous intermediates (e.g., acyl cyanides) .

- Data Validation : Cross-reference computational results with crystallographic data (e.g., CCDC entries for analogous structures) to validate bond angles and substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。